Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate
Description
Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a thiophene-based compound characterized by a cyanoacetyl group at the 2-amino position and an ethyl ester at the 3-carboxylate position. This structure enables diverse reactivity, particularly in Knoevenagel condensations, due to the active methylene group in the cyanoacetyl moiety . It is synthesized via cyanoacetylation of ethyl 2-amino-thiophene-3-carboxylate derivatives using reagents such as 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux, achieving yields of 72–94% .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-2-15-10(14)7-4-6-16-9(7)12-8(13)3-5-11/h4,6H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMKXHGIDZJVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213186 | |
| Record name | Ethyl 2-[(2-cyanoacetyl)amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-00-2 | |
| Record name | Ethyl 2-[(2-cyanoacetyl)amino]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667436-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(2-cyanoacetyl)amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate typically involves the reaction of ethyl cyanoacetate with thiophene-3-carboxylic acid under specific conditions. One common method involves the use of a base catalyst such as triethylamine in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Condensation Reactions: It can undergo condensation reactions with other compounds to form heterocyclic structures.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation: Reagents like aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amines, and substituted thiophenes. These products are often of interest in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with various molecular targets. The cyano and ester groups allow it to participate in multiple chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Core
Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate (CAS 547706-71-8)
- Structure : Features a 4-chlorophenyl group at the 4-position of the thiophene ring.
- Molecular Weight : 348.8 g/mol; higher than the parent compound (312.3 g/mol) due to the chlorophenyl group .
Ethyl 4-Amino-5-Cyano-2-(Methylthio)Thiophene-3-Carboxylate (2b)
- Structure: Substitutes the cyanoacetyl group with a methylthio (-SMe) group and introduces a cyano group at the 5-position.
- Synthesis : Prepared via one-pot reactions involving ketene dithioacetals and sodium sulfide .
- Activity : Exhibits antibacterial properties, highlighting the role of sulfur-containing substituents in modulating biological activity .
Ethyl 2-((1-(4-Hydroxyphenyl)-2-Oxopropyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6p)
- Structure : Incorporates a tetrahydrobenzo[b]thiophene core and a 4-hydroxyphenyl group.
- Synthesis : Synthesized via Petasis reaction with pyruvic aldehyde and 4-hydroxyphenylboronic acid in HFIP, yielding 22% .
- Key Difference: The fused cyclohexene ring enhances rigidity but reduces synthetic yield compared to non-fused analogs .
Positional Isomers and Core Modifications
Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate
- Structure: Amino and carboxylate groups are at positions 3 and 2, respectively, with a 3-chlorophenyl substituent at position 3.
- Applications : Serves as a precursor for pharmaceuticals and dyes, demonstrating the versatility of thiophene positional isomers in synthetic chemistry .
Ethyl 2-Phenylbenzo[b]Thiophene-3-Carboxylate (2a′)
Functional Group Replacements
Ethyl 2-(2-Chloroacetamido)-4-Methyl-5-(Methylcarbamoyl)Thiophene-3-Carboxylate
- Structure: Replaces the cyanoacetyl group with a chloroacetyl moiety and adds a methylcarbamoyl group at position 4.
- Synthesis: Derived from ethyl 2-amino-thiophene-3-carboxylate via reaction with 2-chloroethyl isocyanate .
Ethyl 4-Cyano-3-Methyl-5-[(Trifluoroacetyl)Amino]Thiophene-2-Carboxylate
Comparative Analysis Table
Research Findings and Implications
- Synthetic Efficiency: Cyanoacetyl derivatives generally achieve higher yields (e.g., 72–94% ) compared to Petasis reaction products (22% ), emphasizing the importance of reaction conditions and substituent compatibility.
- Structural Design : Fused rings (e.g., benzo[b]thiophene) enhance stability but may limit solubility, whereas chlorophenyl groups increase lipophilicity for improved bioavailability .
Biological Activity
Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₀N₂O₃S and a molecular weight of 238.26 g/mol. The presence of a thiophene ring, cyano group, and carboxylate moiety contributes to its unique reactivity and biological activity.
Synthesis
The compound can be synthesized through various chemical reactions, including:
- Nucleophilic Substitution : Involves the replacement of a leaving group by a nucleophile, facilitated by the cyano and ester groups.
- Condensation Reactions : These reactions allow for the formation of complex heterocycles.
- Reduction Reactions : The cyano group can be converted to an amine under specific conditions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance, compounds derived from similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range .
Anticancer Activity
A study highlighted the anticancer potential of thiophene derivatives, where compounds similar to this compound were tested against cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer). Notably, certain derivatives displayed cytotoxicity greater than that of Sorafenib, a well-known anticancer drug . The mechanism involves:
- Induction of apoptosis through upregulation of p53.
- Increased Bax/Bcl-2 ratio leading to mitochondrial dysfunction.
- Activation of caspases, resulting in programmed cell death.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It may act on receptors involved in cell signaling pathways, particularly those related to angiogenesis and apoptosis.
Study on Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized several derivatives based on the thiophene structure and assessed their efficacy against cancer cell lines. The most promising candidates exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | HepG-2 | 0.59 | VEGFR-2 inhibition |
| Compound 21 | HCT-116 | 1.29 | β-tubulin polymerization |
Antimicrobial Activity Evaluation
Another evaluation focused on the antimicrobial properties of similar thiophene derivatives. The results showed that certain compounds had MIC values ranging from 12.4 to 16.5 µM against multiple bacterial strains, demonstrating their potential as new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
